molecular formula C8H16O2 B1400796 2-(Oxan-4-yl)propan-1-ol CAS No. 1207624-35-8

2-(Oxan-4-yl)propan-1-ol

Cat. No.: B1400796
CAS No.: 1207624-35-8
M. Wt: 144.21 g/mol
InChI Key: UHPCGDMDBFXQQY-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)propan-1-ol is an organic compound with the molecular formula C8H16O2. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. The compound features a tetrahydropyran ring attached to a propanol group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Oxan-4-yl)propan-1-ol can be synthesized through several methods. One common approach involves the ring-opening of oxetanes, which are four-membered cyclic ethers. The ring-opening reaction can be catalyzed by acids or bases, leading to the formation of the desired product .

Another method involves the selective oxidation of propylene using silver and gold-based catalysts supported on strontium ferrite perovskite. This chemical looping approach allows for the production of propan-1-ol with high selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohols and hydrocarbons.

    Substitution: Halogenated compounds and other functionalized derivatives.

Scientific Research Applications

2-(Oxan-4-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

    1-(Oxan-4-yl)propan-2-ol: Another tetrahydropyran derivative with similar structural features.

    2-(Oxan-4-yl)ethanol: A related compound with a shorter carbon chain.

    Tetrahydropyran-4-ylmethanol: A compound with a similar tetrahydropyran ring but different functional groups.

Uniqueness

2-(Oxan-4-yl)propan-1-ol stands out due to its specific combination of the tetrahydropyran ring and the propanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(oxan-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(6-9)8-2-4-10-5-3-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPCGDMDBFXQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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